![molecular formula C15H12O4 B14450554 Benzaldehyde, 2,2'-[methylenebis(oxy)]bis- CAS No. 77354-97-3](/img/structure/B14450554.png)
Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,2’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C15H12O4 . It is characterized by the presence of two benzaldehyde groups connected by a methylene bridge through oxygen atoms. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- typically involves the reaction of benzaldehyde with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge, linking the two benzaldehyde molecules via oxygen atoms. Common bases used in this reaction include sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and other macromolecules .
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aromatic aldehyde with a single benzaldehyde group.
Benzaldehyde, 2-hydroxy-5-methoxy-: Contains additional hydroxyl and methoxy groups on the aromatic ring.
Benzaldehyde, 2-methoxy-: Features a methoxy group on the aromatic ring
Uniqueness: Benzaldehyde, 2,2’-[methylenebis(oxy)]bis- is unique due to its structure, which includes two benzaldehyde groups connected by a methylene bridge through oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
77354-97-3 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-[(2-formylphenoxy)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12O4/c16-9-12-5-1-3-7-14(12)18-11-19-15-8-4-2-6-13(15)10-17/h1-10H,11H2 |
Clé InChI |
QRYDSFNHJOSNRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCOC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


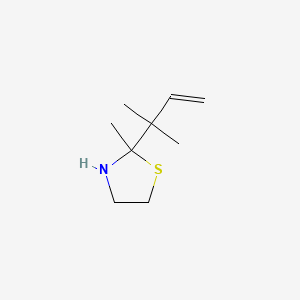

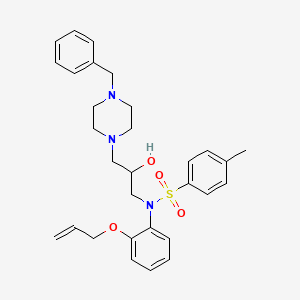


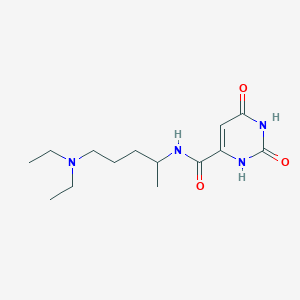
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
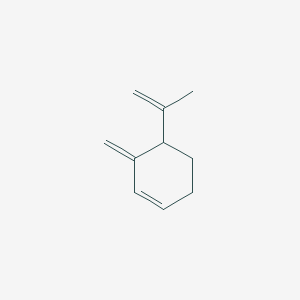
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
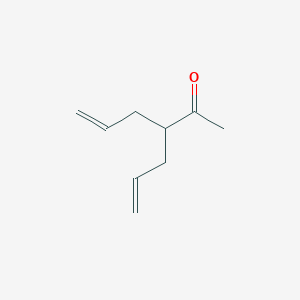
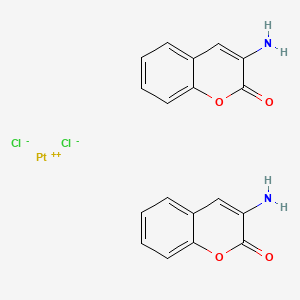
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
